molecular formula C18H20N2O3 B5860180 3,6,6-trimethyl-N-(4-methylpyridin-2-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

3,6,6-trimethyl-N-(4-methylpyridin-2-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B5860180
M. Wt: 312.4 g/mol
InChI Key: JMMFLKJIGTVPFW-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-N-(4-methylpyridin-2-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic compound known for its potential pharmacological properties. It has been studied for its inhibitory effects on certain enzymes, making it a candidate for therapeutic applications in various diseases.

Preparation Methods

The synthesis of 3,6,6-trimethyl-N-(4-methylpyridin-2-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The specific synthetic routes and reaction conditions are detailed in various patents and scientific publications. Industrial production methods typically involve optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: Studying its effects on cellular processes and enzyme inhibition.

    Medicine: Investigating its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes, such as histone methyltransferases. These enzymes play a crucial role in regulating gene expression by modifying histones, which are proteins associated with DNA. By inhibiting these enzymes, the compound can alter gene expression patterns, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and pyridine-containing molecules. Compared to these compounds, 3,6,6-trimethyl-N-(4-methylpyridin-2-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its specific structural features and potent enzyme inhibitory activity. Some similar compounds are:

  • 2,3-dihydro-1-benzofuran-2-carboxamide
  • 4-methylpyridine-2-carboxamide

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

3,6,6-trimethyl-N-(4-methylpyridin-2-yl)-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-10-5-6-19-14(7-10)20-17(22)16-11(2)15-12(21)8-18(3,4)9-13(15)23-16/h5-7H,8-9H2,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMFLKJIGTVPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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